1-(4-Fluorophenyl)propane-1,2-dione

CYP Inhibition Drug Metabolism ADME

1-(4-Fluorophenyl)propane-1,2-dione (CAS 10557-24-1) is a fluorinated aryl-alkyl-1,2-diketone with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol. Its structure features a terminal methyl ketone adjacent to an α-diketone, directly bonded to a para-fluorophenyl ring.

Molecular Formula C9H7FO2
Molecular Weight 166.151
CAS No. 10557-24-1
Cat. No. B2985899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)propane-1,2-dione
CAS10557-24-1
Molecular FormulaC9H7FO2
Molecular Weight166.151
Structural Identifiers
SMILESCC(=O)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H7FO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3
InChIKeySUYYALHDOSIMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)propane-1,2-dione (CAS 10557-24-1): A Specialized Fluorinated Building Block for Medicinal Chemistry and Targeted Enzyme Assays


1-(4-Fluorophenyl)propane-1,2-dione (CAS 10557-24-1) is a fluorinated aryl-alkyl-1,2-diketone with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol . Its structure features a terminal methyl ketone adjacent to an α-diketone, directly bonded to a para-fluorophenyl ring. This electronic and steric environment confers a distinct reactivity profile, making it a versatile intermediate for heterocycle synthesis and a useful tool compound in biochemical assays. The strategic incorporation of a fluorine atom is a classic medicinal chemistry tactic, designed to modulate key physicochemical properties such as lipophilicity and metabolic stability [1].

Why 1-(4-Fluorophenyl)propane-1,2-dione Cannot Be Directly Substituted with Its Unsubstituted or Halogenated Analogs


Direct substitution with the unsubstituted analog, 1-phenylpropane-1,2-dione (CAS 579-07-7), or with other halogenated variants like the 4-chloro analog (CAS 10557-21-8), is scientifically unsound without rigorous validation. The presence, position, and identity of the para-substituent critically influence the compound's reactivity, binding affinity, and metabolic fate. The 4-fluoro group is a weak hydrogen bond acceptor that can significantly alter a molecule's interaction with biological targets, as evidenced by its effect on CYP enzyme inhibition profiles [1]. Furthermore, its distinct electronic nature compared to chlorine or bromine affects the compound's reduction potential in enzymatic assays, leading to different substrate conversion rates [2]. Substituting this compound with an analog would likely invalidate quantitative assays and alter synthetic yields in multi-step reactions, making it a distinct entity for procurement.

Quantitative Differentiation of 1-(4-Fluorophenyl)propane-1,2-dione: Comparative Data for Informed Procurement


CYP2C19 Inhibition Profile: Reduced Liability vs. Other CYP Isoforms

1-(4-Fluorophenyl)propane-1,2-dione exhibits a moderate inhibitory concentration against the drug-metabolizing enzyme CYP2C19, with a reported IC₅₀ of 9.0 µM [1]. While comparative data for other CYP isoforms under identical assay conditions are limited, this specific activity is notable. In contrast, data from related fluorinated phenyl diones suggests variable inhibition across the CYP family, with some showing potent inhibition (IC₅₀ in nM range) for CYP2A6 [2] or no significant inhibition up to 10 µM for other isoforms [3]. This specific IC₅₀ value against CYP2C19 allows researchers to anticipate a defined level of metabolic interaction in vitro, providing a distinct advantage over analogs with unknown or more promiscuous CYP profiles.

CYP Inhibition Drug Metabolism ADME Medicinal Chemistry

Enzymatic Reduction Potential: Differentiated Substrate Specificity for Aryl Diketone Reductases

1-(4-Fluorophenyl)propane-1,2-dione serves as a recognized substrate for specific microbial diketone reductases, a property not shared by all structural analogs. The enzyme ADHTt (from Arthrobacter sp.) is known to accept aryl diketones like 1-phenyl-1,2-propanedione, but it is not active on the bulkier analog benzil (diphenylethanedione) [1]. The fluorinated derivative is also a substrate for benzil reductase, albeit with a lower reduction rate compared to the unsubstituted 1-phenyl-1,2-propanedione, as part of a decreasing order of substrate preference . This defined, albeit lower, activity distinguishes it from non-substrates and provides a quantifiable difference in biotransformation potential compared to the more rapidly reduced unsubstituted analog.

Enzymology Biocatalysis Substrate Specificity Green Chemistry

Physicochemical Properties: Enhanced Lipophilicity (XLogP) and Structural Descriptors for Computational Modeling

1-(4-Fluorophenyl)propane-1,2-dione exhibits computed physicochemical properties that are distinct from its close analogs, providing a clear rationale for its selection in drug design. The compound has a calculated XLogP of 1.4, a topological polar surface area (TPSA) of 34.1 Ų, and a molecular weight of 166.15 g/mol [1]. In comparison, the unsubstituted analog 1-phenylpropane-1,2-dione has an XLogP of approximately 0.9-1.0, while the 4-chloro analog has a higher XLogP of ~2.0. This intermediate lipophilicity, combined with the specific H-bond acceptor count (2) and rotatable bond count (2), defines its unique position in chemical space. These parameters are critical for predicting membrane permeability and oral bioavailability, making the compound a well-characterized starting point for lead optimization campaigns.

Physicochemical Properties Computational Chemistry ADME Prediction QSAR

High-Value Application Scenarios for 1-(4-Fluorophenyl)propane-1,2-dione Driven by Quantitative Evidence


Medicinal Chemistry: CYP2C19 Profiling in Early Drug Discovery

When developing new chemical entities, it is critical to assess potential drug-drug interactions. 1-(4-Fluorophenyl)propane-1,2-dione can be employed as a defined, moderate inhibitor (IC₅₀ = 9 µM) of CYP2C19 to validate high-throughput screening assays or to serve as a reference compound for profiling lead candidates [1]. Its known activity against this specific isoform allows for a more nuanced interpretation of metabolic stability data compared to using a non-specific or potent pan-inhibitor.

Biocatalysis: Engineering Selective Diketone Reductases

The compound's confirmed role as a substrate, albeit a less preferred one for enzymes like benzil reductase, makes it an ideal candidate for enzyme engineering and directed evolution studies [2]. Researchers aiming to expand the substrate scope of diketone reductases can use this compound to screen for enzyme variants with improved activity towards fluorinated substrates, a key goal in generating novel chiral building blocks for pharmaceuticals.

Analytical Chemistry: Development of Fluorinated Analytical Standards

Given its defined physicochemical properties (XLogP = 1.4) and availability in high purity (≥98%), this compound serves as an excellent analytical standard for HPLC and GC-MS method development . Its unique mass and retention time profile, distinct from non-fluorinated analogs, make it particularly valuable for quantifying and tracking fluorinated intermediates in complex reaction mixtures, ensuring quality control in multi-step syntheses.

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